molecular formula C5H4BNO2S B15300237 (3-Cyanothiophen-2-yl)boronic acid

(3-Cyanothiophen-2-yl)boronic acid

Cat. No.: B15300237
M. Wt: 152.97 g/mol
InChI Key: RBJWBXOJRHBDRO-UHFFFAOYSA-N
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Description

(3-Cyanothiophen-2-yl)boronic acid is an organoboron compound featuring a thiophene ring substituted with a boronic acid (-B(OH)₂) group at the 2-position and a cyano (-CN) group at the 3-position. The thiophene scaffold introduces sulfur-based aromaticity, while the electron-withdrawing cyano group modulates electronic properties and solubility. Boronic acids are renowned for their reversible covalent interactions with diols, amines, and other nucleophiles, enabling applications in medicinal chemistry, sensing, and catalysis .

For instance, chlorothiophene boronic acids exhibit stability in organic solvents and air, suggesting similar behavior for the cyano variant .

Properties

Molecular Formula

C5H4BNO2S

Molecular Weight

152.97 g/mol

IUPAC Name

(3-cyanothiophen-2-yl)boronic acid

InChI

InChI=1S/C5H4BNO2S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,8-9H

InChI Key

RBJWBXOJRHBDRO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C#N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyanothiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene (such as 3-bromo-2-cyanothiophene) with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Cyanothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Substituted Thiophenes: Formed through nucleophilic substitution of the cyano group.

Scientific Research Applications

(3-Cyanothiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Cyanothiophen-2-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In medicinal chemistry, the cyano and boronic acid groups can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and other interactions, modulating their activity.

Comparison with Similar Compounds

Structural and Electronic Properties

Compound Core Structure Substituents Key Electronic Features
(3-Cyanothiophen-2-yl)boronic acid Thiophene -B(OH)₂ (C2), -CN (C3) Electron-withdrawing -CN lowers pKa of B(OH)₂, enhancing reactivity at physiological pH
Phenanthren-9-yl boronic acid Polycyclic aromatic -B(OH)₂ Hydrophobic; high lipid solubility limits aqueous stability
6-Hydroxynaphthalen-2-yl boronic acid Naphthalene -B(OH)₂ (C2), -OH (C6) Polar -OH improves water solubility; moderate pKa
Phenyl boronic acid Benzene -B(OH)₂ Benchmark for diol binding; pKa ~8.8, less ideal for physiological targeting
Bortezomib Peptide backbone Boronic acid Targets proteasome; demonstrates therapeutic efficacy via boronic acid-diol interactions

Key Observations :

  • The thiophene core in this compound provides distinct electronic properties compared to benzene or naphthalene derivatives. Sulfur’s electron-rich nature may enhance π-π stacking in biological systems.
  • The -CN group lowers the boronic acid’s pKa, favoring tetrahedral boronate formation at physiological pH (7.4), which is critical for targeting enzymes or saccharides .

Solubility and Stability

  • Chlorothiophene boronic acids are sparingly soluble in water but stable in organic solvents . The -CN group may improve aqueous solubility slightly compared to hydrophobic analogs like phenanthren-9-yl boronic acid, which precipitates in culture media .
  • Stability: Thiophene boronic acids are generally air-stable, but the -CN group could increase susceptibility to hydrolysis under basic conditions .

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